Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
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Overview
Description
Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18FNO4S and a molecular weight of 315.36 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a fluorosulfonyl group and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorosulfonyl-containing reagents. One common method includes the following steps:
Starting Material: Piperidine-1-carboxylate is used as the starting material.
Fluorosulfonylation: The piperidine derivative is reacted with a fluorosulfonylating agent, such as fluorosulfonyl chloride, under controlled conditions to introduce the fluorosulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive fluorosulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets through its reactive fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring and benzyl ester moiety contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
- Benzyl 2-[(methylsulfonyl)methyl]piperidine-1-carboxylate
- Benzyl 2-[(trifluoromethylsulfonyl)methyl]piperidine-1-carboxylate
Uniqueness
Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to its analogs. The fluorosulfonyl group is more electronegative, making it a stronger electrophile and thus more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
benzyl 2-(fluorosulfonylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-21(18,19)11-13-8-4-5-9-16(13)14(17)20-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVQKTFJCXYOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CS(=O)(=O)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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